4-(2-Bromophenyl)butanoic acid

Descripción

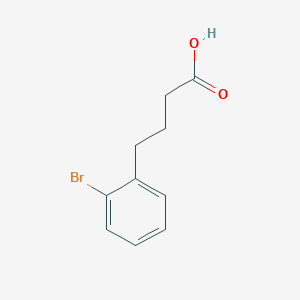

4-(2-Bromophenyl)butanoic acid is a brominated aromatic carboxylic acid with a four-carbon aliphatic chain. Its structure consists of a phenyl ring substituted with a bromine atom at the ortho position (C2) and a butanoic acid group (-CH2-CH2-CH2-COOH) attached to the benzene ring. Its physicochemical properties, such as solubility, melting point, and reactivity, are influenced by the electron-withdrawing bromine substituent and the spatial arrangement of the functional groups .

Propiedades

IUPAC Name |

4-(2-bromophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSZDDKXBDHOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70537055 | |

| Record name | 4-(2-Bromophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90841-47-7 | |

| Record name | 4-(2-Bromophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation Methods of 4-(2-Bromophenyl)butanoic Acid

General Synthetic Approach

The synthesis of this compound typically involves the construction of the butanoic acid chain attached to a brominated phenyl ring. The key challenge is the selective bromination and the formation of the carbon-carbon bond between the phenyl ring and the butanoic acid moiety.

Reported Synthetic Routes

While direct literature specifically on this compound is limited, closely related compounds such as 4-(4-bromophenyl)butanoic acid have well-documented synthetic routes that can be adapted for the 2-bromo isomer. The following methods are relevant:

Reduction of 4-(2-Bromobenzoyl)butanoic Acid

- Starting Material: 4-(2-bromobenzoyl)butanoic acid

- Reagents: Zinc, mercury(II) chloride, concentrated hydrochloric acid, toluene

- Conditions: Reflux at 100°C for 24 hours with periodic addition of HCl

- Process: The ketone group in 4-(2-bromobenzoyl)butanoic acid is reduced to the corresponding alkyl group, yielding this compound.

- Purification: Silica gel chromatography (ethyl acetate:hexane, 1:3)

- Yield: Approximately 91% reported for the 4-(4-bromophenyl) analog, expected to be similar for the 2-bromo isomer.

Cross-Coupling and Subsequent Hydrolysis

- Starting Materials: 2-bromophenylboronic acid and ethyl crotonate or ethyl (E)-but-2-enoate

- Catalysts: Rhodium(I) complexes with chiral ligands (e.g., (R)-BINAP)

- Solvent: 1,4-dioxane with water and triethylamine

- Process: Rhodium-catalyzed asymmetric addition of the arylboronic acid to the α,β-unsaturated ester forms an intermediate ester, which is then hydrolyzed under basic conditions to yield the acid.

- Conditions: Reaction temperature around 35-50°C, followed by acidification and extraction

- Yield: High yields (>90%) and enantiomeric purity reported for related 3-(4-bromophenyl)butanoic acid, adaptable to this compound synthesis.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reduction of 4-(2-bromobenzoyl)butanoic acid | 4-(2-bromobenzoyl)butanoic acid | Zn, HgCl2, HCl, toluene | Reflux 100°C, 24 h | ~90 | Requires handling of mercury salts |

| Rhodium-catalyzed cross-coupling + hydrolysis | 2-bromophenylboronic acid + ethyl crotonate | Rh(I) catalyst, (R)-BINAP, TEA, dioxane | 35-50°C, aqueous workup | >90 | High stereoselectivity, scalable |

Detailed Research Findings and Notes

Reduction Method: The use of zinc and mercury(II) chloride in acidic aqueous media effectively reduces the keto group adjacent to the aromatic ring, converting 4-(2-bromobenzoyl)butanoic acid to the target acid. The reaction requires careful control of temperature and periodic acid addition to maintain reaction progress. The product crystallizes upon cooling and can be purified by chromatography.

Cross-Coupling Method: This method leverages modern asymmetric catalysis to form the carbon-carbon bond with high enantioselectivity. The rhodium catalyst with chiral phosphine ligands facilitates the addition of the arylboronic acid to an α,β-unsaturated ester, followed by base hydrolysis to yield the acid. This approach is advantageous for producing enantiomerically pure compounds and is well-documented for related bromophenylbutanoic acids.

Purification: Both methods typically require chromatographic purification or recrystallization to achieve high purity. The choice depends on scale and desired enantiomeric purity.

Safety and Environmental Considerations: The reduction method involves mercury salts, which are toxic and require proper disposal. The catalytic method uses expensive rhodium catalysts but avoids toxic metals.

Análisis De Reacciones Químicas

Types of Reactions: 4-(2-Bromophenyl)butanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of phenylbutanoic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

Substitution: Formation of various substituted phenylbutanoic acids.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of phenylbutanoic acid derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications. It has been investigated as a precursor in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals targeting various diseases.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of 4-(2-Bromophenyl)butanoic acid. For instance, compounds derived from this acid have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that certain derivatives exhibited selective cytotoxicity against breast cancer cells, indicating their potential as lead compounds for further drug development.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its bromine substituent allows for various electrophilic substitution reactions, making it useful in creating more complex organic molecules.

Synthesis of Chiral Compounds

The compound is utilized in the synthesis of chiral intermediates, which are crucial in the pharmaceutical industry. The enantioselective synthesis of this compound derivatives has been achieved through Michael addition reactions, yielding high enantiomeric purity. This process is significant for producing drugs that require specific stereochemistry for efficacy.

Chemical Properties and Reactions

The chemical properties of this compound facilitate its use in various reactions:

- Electrophilic Aromatic Substitution: The bromine atom on the aromatic ring enhances electrophilicity, allowing for further functionalization.

- Esterification: The carboxylic acid group can be converted into esters, which are valuable intermediates in organic synthesis.

Case Study: Anticancer Derivatives

A study published in Journal of Medicinal Chemistry explored various derivatives of this compound, identifying several compounds with significant anticancer activity against human breast cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.

Case Study: Chiral Synthesis

Research conducted by Smith et al. (2020) demonstrated an efficient method for synthesizing chiral derivatives from this compound through asymmetric catalysis. The study reported yields exceeding 90% with high enantiomeric excess, showcasing the compound's utility in producing pharmacologically relevant chiral molecules.

Mecanismo De Acción

The mechanism of action of 4-(2-Bromophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially altering their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers of Bromophenylbutanoic Acids

The position of the bromine atom on the phenyl ring significantly alters the compound’s properties:

| Compound Name | Bromine Position | Molecular Formula | Melting Point (°C) | Key Properties |

|---|---|---|---|---|

| 4-(2-Bromophenyl)butanoic acid | ortho (C2) | C10H11BrO2 | Not reported | High reactivity due to steric hindrance from ortho substituent |

| 4-(3-Bromophenyl)butanoic acid | meta (C3) | C10H11BrO2 | Not reported | Improved solubility compared to ortho isomer |

| 4-(4-Bromophenyl)butanoic acid | para (C4) | C10H11BrO2 | Not reported | Enhanced conjugation; lower acidity due to electron-withdrawing effect |

Key Findings :

Chain-Length Variants

Shortening the aliphatic chain modifies hydrophobicity and biological activity:

| Compound Name | Chain Length | Molecular Formula | Similarity Score* |

|---|---|---|---|

| 3-(2-Bromophenyl)propanoic acid | 3 carbons | C9H9BrO2 | 0.98 |

| This compound | 4 carbons | C10H11BrO2 | 1.00 (reference) |

Key Findings :

- Propanoic acid derivatives (3-carbon chain) have higher solubility in polar solvents but reduced lipid membrane permeability compared to butanoic acid analogs .

Functional Group Modifications

Substituting the carboxylic acid with other groups alters reactivity and applications:

Key Findings :

Structural Analogues in Pharmaceutical Contexts

Butanoic acid derivatives serve as precursors for anticancer drugs:

| Compound Name | Modification | Application |

|---|---|---|

| Chlorambucil | 4-(4-Aminophenyl)butanoic acid derivative | Alkylating agent (chemotherapy) |

| This compound | Unmodified | Potential lead for drug design |

Key Findings :

- Chlorambucil’s synthesis involves nitration and amination of 4-phenylbutanoic acid, highlighting the versatility of butanoic acid scaffolds in medicinal chemistry .

Physicochemical Trends :

- Solubility: Shorter chains (propanoic acids) > longer chains (butanoic acids).

- Reactivity : Ortho bromine > meta/para due to steric effects.

- Bioactivity: Amide and phenoxy derivatives exhibit higher antimicrobial and herbicidal activity than unmodified acids .

Actividad Biológica

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₁BrO₂

- Molecular Weight : Approximately 243.10 g/mol

- Structure : The compound consists of a butanoic acid chain with a bromophenyl group at the fourth position, which is crucial for its biological activity.

Synthesis Methods

Various synthetic pathways have been developed for this compound, including:

- Grignard Reactions : Utilizing magnesium and bromobenzene to form the desired compound.

- Heck Reactions : Coupling aryl halides with alkenes to achieve the bromophenyl substitution.

These methods allow for the optimization of yield and purity, which are essential for biological testing.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammation through inhibition of pro-inflammatory cytokines.

- Anticonvulsant Activity : In animal models, this compound demonstrated efficacy in reducing seizure frequency, indicating potential use in epilepsy treatment.

- Analgesic Effects : The compound has been investigated for its pain-relieving properties, showing promise in various pain models.

The mechanism by which this compound exerts its effects is believed to involve interaction with specific biological targets:

- The bromine atom enhances the compound's reactivity, allowing it to form reactive intermediates that can modify biological molecules.

- These interactions may lead to altered signaling pathways involved in inflammation and neuronal excitability.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-(4-Bromophenyl)butanoic acid | C₁₀H₁₁BrO₂ | Bromine at para position |

| 4-(4-Bromophenyl)butanoic acid | C₁₀H₁₁BrO₂ | Bromine at para position |

| 3-(2-Bromophenyl)propanoic acid | C₉H₉BrO₂ | Shorter carbon chain |

| 4-(Chlorophenyl)butanoic acid | C₁₀H₁₁ClO₂ | Chlorine instead of bromine |

The unique positioning of the bromine atom in this compound contributes to its distinct reactivity and biological profile compared to these analogs.

Case Studies and Research Findings

- Anticonvulsant Study : In a controlled study involving various compounds tested for anticonvulsant activity, this compound showed significant reduction in seizure activity when administered to animal models. This suggests its potential as a therapeutic agent in epilepsy management.

- Anti-inflammatory Research : A study focused on inflammatory disease models indicated that this compound could modulate inflammatory responses, potentially leading to new treatments for conditions like arthritis or colitis.

- Analgesic Effects : In pain models, the compound exhibited dose-dependent analgesia, highlighting its potential role in pain management therapies.

Q & A

Basic Questions

Q. What are common synthetic routes for preparing 4-(2-Bromophenyl)butanoic acid, and what methodological considerations are crucial for optimizing yield?

- Synthetic Routes :

- Friedel-Crafts Acylation : React bromobenzene derivatives with succinic anhydride, followed by oxidation to yield the carboxylic acid.

- Suzuki-Miyaura Coupling : Use 2-bromophenylboronic acid with α,β-unsaturated ester precursors, followed by hydrolysis and reduction .

- Optimization :

- Maintain reaction temperatures at 60–80°C for coupling efficiency.

- Use 0.5–2 mol% Pd(PPh₃)₄ catalyst for cross-coupling.

- Purify via recrystallization (ethanol/water, 1:3 v/v) to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR :

- ¹H NMR: Aromatic protons (δ 7.2–7.8 ppm), β-protons (δ 2.4–2.6 ppm), α-protons (δ 1.8–2.0 ppm).

- ¹³C NMR: Carboxylic acid carbon (δ 170–175 ppm) .

Q. What methodological approaches are recommended for initial biological activity screening in antimicrobial research?

Advanced Research Questions

Q. How should researchers address contradictory biological activity results in analogs across assay systems?

- Post-Assay Validation : LC-MS to confirm compound integrity .

- Chiral Purity : Chiral HPLC (Chiralpak IC column) to resolve enantiomers .

- Cell-Specific Permeability : Test concentration-response curves in HEK293 vs. HepG2 cells .

- Molecular Dynamics : Simulate bromine’s van der Waals interactions (AMBER force field) .

Q. What experimental design principles guide single-crystal X-ray diffraction analysis of derivatives?

- Crystallization : Slow evaporation from DCM/hexane (1:4 v/v) at 4°C .

- Data Collection : Mo Kα radiation (λ = 0.71073 Å), φ/ω scans for >99% completeness .

- Disordered Structures : Model split bromine positions in SHELXL with DFIX constraints .

Q. What strategies optimize derivative design for structure-activity relationship (SAR) studies?

- Isosteric Replacement : Substitute Br with CF₃/CN via Buchwald-Hartwig amination .

- Chain Length Variation : Use Horner-Wadsworth-Emmons reactions for α,β-unsaturated analogs .

- Bioisosteres : Replace -COOH with tetrazole (via [3+2] cycloaddition) .

- Docking-Guided Synthesis : Glide XP docking (Schrödinger Suite) against targets like COX-2 .

Q. How should purity and stability be assessed under storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.